molecular formula C11H12O3 B12113484 1-Phenoxymethyl-cyclopropanecarboxylic acid

1-Phenoxymethyl-cyclopropanecarboxylic acid

Cat. No.: B12113484
M. Wt: 192.21 g/mol
InChI Key: RSCSFBDVPFJZAJ-UHFFFAOYSA-N
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Description

1-Phenoxymethyl-cyclopropanecarboxylic acid is an organic compound with the molecular formula C11H12O3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenoxymethyl-cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopropanecarboxylic acid derivatives with phenoxymethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the carboxylic acid, facilitating the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxymethyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenoxymethyl-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Phenoxymethyl-cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. The phenoxymethyl group can interact with enzymes and receptors, potentially modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenoxymethyl-cyclopropanecarboxylic acid is unique due to the presence of both the cyclopropane ring and the phenoxymethyl group. This combination imparts distinct chemical properties and potential for diverse applications in research and industry .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(phenoxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H12O3/c12-10(13)11(6-7-11)8-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)

InChI Key

RSCSFBDVPFJZAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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